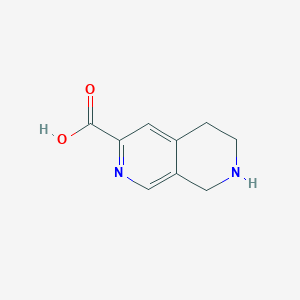
9,10-Anthracenedione, 1-hydroxy-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of 1,4-dihydroxyanthraquinone. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, resulting in the formation of 1-hydroxy-4-methoxyanthracene-9,10-dione .
Industrial Production Methods: While specific industrial production methods for 1-hydroxy-4-methoxyanthracene-9,10-dione are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Analyse Des Réactions Chimiques
1-Hydroxy-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or amines in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
1-Hydroxy-4-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and chemical kinetics.
Biology:
- Investigated for its potential cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) .
Medicine:
- Explored for its potential use in developing anticancer drugs due to its cytotoxic properties.
- Studied for its antimicrobial and antifungal activities .
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of photoimaging materials .
Mécanisme D'action
The mechanism of action of 1-hydroxy-4-methoxyanthracene-9,10-dione involves its interaction with cellular components, leading to cytotoxic effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures .
Molecular Targets and Pathways:
DNA: Intercalation into DNA strands, inhibiting replication and transcription.
ROS Generation: Induction of oxidative stress, leading to apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
1,4-Dihydroxyanthraquinone: A precursor in the synthesis of various anthraquinone derivatives.
1,4-Dimethoxyanthracene-9,10-dione: Another derivative with similar chemical properties but different biological activities.
Uniqueness: 1-Hydroxy-4-methoxyanthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
7336-64-3 |
|---|---|
Formule moléculaire |
C15H10O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
1-hydroxy-4-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7,16H,1H3 |
Clé InChI |
LXLSOGUOWDOXMC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
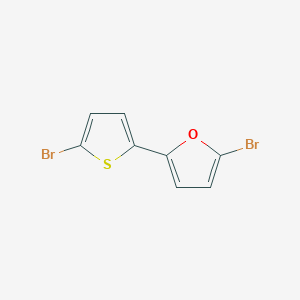
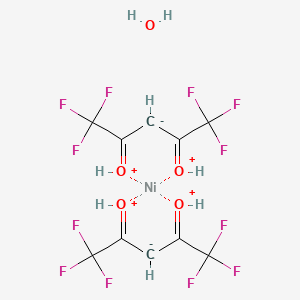
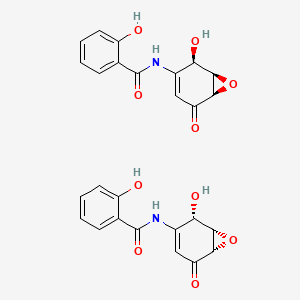
![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)
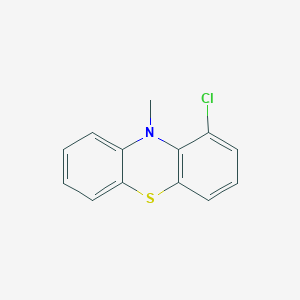


![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)



